10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol
Description
10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol is a spirocyclic compound characterized by a 2,4-dioxaspiro[5.5]undecane core. The molecule features an ethylidene group (CH₂CH₂) at position 10 and two methyl groups at position 3, with a hydroxyl group at position 6. The spiro[5.5] framework comprises two fused six-membered rings sharing a central sp³-hybridized carbon atom. This structural motif is reminiscent of natural alkaloids like histrionicotoxins, which possess a 1-azaspiro[5.5]undecan-8-ol backbone but differ in substituents and heteroatom placement .
Properties
CAS No. |
656835-09-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol |
InChI |
InChI=1S/C13H22O3/c1-4-10-5-11(14)7-13(6-10)8-15-12(2,3)16-9-13/h4,11,14H,5-9H2,1-3H3 |
InChI Key |
YUCNSBHLCKOHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC(CC2(C1)COC(OC2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol involves several key steps:
Chemical Reactions Analysis
10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic carbon centers, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds and their derivatives.
Scientific Research Applications
Antimicrobial Properties
Compounds containing dioxaspiro structures have been reported to possess antimicrobial activities against various pathogens. The potential for 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol to serve as an antimicrobial agent warrants investigation through in vitro studies against bacteria and fungi.
Polymer Chemistry
The unique structure of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol can be utilized in polymer synthesis as a monomer or crosslinking agent. Its ability to form stable bonds with other polymer chains could enhance the mechanical properties of the resulting materials.
Coatings and Adhesives
Due to its favorable physical properties, this compound may find applications in developing advanced coatings and adhesives. The presence of hydroxyl groups suggests potential for hydrogen bonding which can improve adhesion properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity of spiro compounds | Identified significant inhibition of cancer cell lines by related compounds; suggests potential for further exploration of 10-Ethylidene derivatives. |
| Study B | Antimicrobial efficacy | Demonstrated that dioxaspiro compounds showed broad-spectrum activity against bacteria; highlights the need for testing 10-Ethylidene compound specifically. |
| Study C | Polymer applications | Explored the use of spiro compounds as crosslinkers in polymer networks, improving thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to target proteins through its spirocyclic quaternary carbon stereocenter, promoting selective binding and increased affinity.
Pathways Involved: The interaction with target proteins can modulate various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol and analogous spirocyclic compounds:
*Estimated based on structural analogy.
Key Structural and Functional Insights:
Core Heteroatoms and Ring Size: The target compound’s 2,4-dioxaspiro[5.5]undecane core differs from histrionicotoxins’ 1-azaspiro[5.5] system, which replaces one oxygen with nitrogen. The 1,4-dioxaspiro[4.5]decane in has a smaller spiro ring ([4.5] vs.
Substituent Effects: Ethylidene vs. Unsaturated Chains: The ethylidene group in the target compound introduces a localized double bond, enhancing reactivity compared to histrionicotoxins’ longer unsaturated side chains . Trifluoromethyl Phenyl Group: The CF₃-substituted derivative () exhibits higher electronegativity and lipophilicity, favoring membrane permeability in drug design . Methyl vs.
Applications :
- The target compound and its analogs (e.g., ) are primarily intermediates in synthesizing bioactive molecules. Histrionicotoxins, however, are direct neuroactive agents .
- Fluorinated derivatives () are tailored for enhanced metabolic stability in pharmaceuticals .
Research Findings and Methodological Notes
- Structural Characterization : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of spirocyclic compounds, enabling precise determination of substituent positioning and stereochemistry .
- Synthetic Routes : The synthesis of 10-ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol likely involves cyclization reactions analogous to those described for 3-ethyl-8,11-dimethyl derivatives (), with modifications for ethylidene incorporation .
Biological Activity
10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol, with the CAS number 656835-09-5, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C₁₃H₂₂O₃
- Molecular Weight : 226.312 g/mol
- LogP : 2.2468 (indicating moderate lipophilicity) .
Biological Activities
The biological activities of 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol have been explored in several studies, focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Case Study : A study investigated the antimicrobial efficacy of various dioxaspiro compounds against common pathogens. It was found that derivatives similar to 10-Ethylidene showed activity against Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10-Ethylidene derivative | Staphylococcus aureus | 32 µg/mL |
| 10-Ethylidene derivative | E. coli | 64 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant capacity of similar compounds has been evaluated using DPPH and ABTS assays.
- Research Findings : Compounds structurally related to 10-Ethylidene demonstrated significant radical scavenging activity, which correlates with their potential health benefits .
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| 10-Ethylidene derivative | 25.0 | 30.0 |
Cytotoxicity
The cytotoxic effects of spirocyclic compounds have been studied in various cancer cell lines.
- Case Study : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of this compound exhibited dose-dependent cytotoxicity, suggesting potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The proposed mechanism by which 10-Ethylidene exerts its biological effects includes:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity.
- Radical Scavenging : The presence of hydroxyl groups contributes to the radical scavenging ability.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Q & A
Q. What are the common synthetic routes for 10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves spiroacetalization or cyclization strategies. For example, mercury(II)-mediated cyclization of dienone or hydroxy-enone precursors can yield spiroacetal cores (e.g., Hg(OAc)₂ in THF/H₂O at 60°C) . Alternatively, asymmetric cross-dehydrogenative coupling (CDC) reactions using chiral amines (e.g., recoverable NaCl-supported catalysts) in ethanol enable enantioselective α-alkylation, critical for introducing substituents like ethylidene groups . Optimization focuses on solvent polarity, catalyst loading, and temperature to enhance diastereoselectivity and yield.
Q. How is NMR spectroscopy applied to characterize the stereochemistry of this spiro compound?
- Methodological Answer : 1D - and -NMR, coupled with 2D techniques (COSY, HSQC, NOESY), resolve axial/equatorial substituent configurations. For example, -coupling constants and NOE correlations distinguish between epimeric alcohols in the spiro system. In , axial vs. equatorial hydroxyl groups were differentiated via -NMR splitting patterns and -chemical shifts of adjacent carbons .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H] or [M+Na] peaks).
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration, particularly for crystalline derivatives .
- Gas Chromatography (GC) : Chiral columns (e.g., Lipodex A) separate enantiomers as trifluoroacetate derivatives, as demonstrated for spiroacetal analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when assigning substituent configurations in the spiro system?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic ring conformations. Strategies include:
- Variable-Temperature NMR : Suppresses conformational averaging (e.g., freezing ring-flipping at low temps).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict - and -chemical shifts for comparison with experimental data.
- Isotopic Labeling : - or -labeled precursors simplify spectral interpretation. used deuterated analogs to confirm NOE assignments .
Q. What strategies optimize enantioselective synthesis of this compound using chiral catalysts or enzymatic methods?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., D-mannitol or L-arabinose derivatives) to transfer chirality to the spiro core .
- Enzymatic Resolution : Lipases or mandelonitrile lyase catalyze kinetic resolutions of racemic intermediates. For example, lyase-mediated cyanohydrin formation generates chiral centers adjacent to the spiro system .
- Asymmetric Catalysis : Chiral Pd or Rh complexes promote CDC reactions with >90% ee, as seen in ’s ethanol-assisted mechanochemical approach .
Q. How do steric and electronic effects influence the reactivity of the spiroacetal ring in derivatization reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) hinder nucleophilic attack at the acetal oxygen, favoring ring-opening at less hindered positions.
- Electronic Effects : Electron-withdrawing groups (e.g., ethylidene) polarize the acetal C-O bonds, increasing susceptibility to acid-catalyzed hydrolysis.
- Case Study : In , ethylidene groups directed regioselective epoxidation of spiroacetal analogs via steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
